molecular formula C21H28N2O B14348512 Bis[3-(diethylamino)phenyl]methanone CAS No. 95612-32-1

Bis[3-(diethylamino)phenyl]methanone

Cat. No.: B14348512
CAS No.: 95612-32-1
M. Wt: 324.5 g/mol
InChI Key: BMLZTHGBTGGBIS-UHFFFAOYSA-N
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Description

Bis[3-(diethylamino)phenyl]methanone, also known as Michler’s ethyl ketone, is an organic compound with the molecular formula C21H28N2O. It is a derivative of benzophenone and is characterized by the presence of two diethylamino groups attached to the phenyl rings. This compound is widely used in the production of dyes and pigments due to its electron-rich structure .

Preparation Methods

Bis[3-(diethylamino)phenyl]methanone is typically synthesized through the Friedel-Crafts acylation of diethylaniline using phosgene or equivalent reagents such as triphosgene . The reaction proceeds as follows: [ \text{COCl}_2 + 2 \text{C}_6\text{H}_5\text{NMe}_2 \rightarrow (\text{Me}_2\text{NC}_6\text{H}_4)_2\text{CO} + 2 \text{HCl} ]

In industrial settings, the synthesis is carried out under controlled conditions to ensure high yield and purity. The reaction is typically conducted in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .

Chemical Reactions Analysis

Bis[3-(diethylamino)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The diethylamino groups can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis[3-(diethylamino)phenyl]methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[3-(diethylamino)phenyl]methanone involves its ability to absorb light and transfer energy to other molecules. This property makes it an effective photosensitizer. Upon absorption of light, the compound undergoes a transition to an excited state, which can then transfer energy to nearby molecules, initiating photochemical reactions. This mechanism is particularly useful in applications such as photodynamic therapy and photopolymerization .

Properties

CAS No.

95612-32-1

Molecular Formula

C21H28N2O

Molecular Weight

324.5 g/mol

IUPAC Name

bis[3-(diethylamino)phenyl]methanone

InChI

InChI=1S/C21H28N2O/c1-5-22(6-2)19-13-9-11-17(15-19)21(24)18-12-10-14-20(16-18)23(7-3)8-4/h9-16H,5-8H2,1-4H3

InChI Key

BMLZTHGBTGGBIS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)N(CC)CC

Origin of Product

United States

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